5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime can be achieved through various methods. One common approach involves the condensation reaction of nitroalkanes with 3-oxetanone . Another method includes the heating of 2-formyl azirines in toluene at 200°C for 24 hours . Additionally, a catalyst-free and microwave-assisted one-pot method has been reported for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . there is a growing interest in developing eco-friendly and metal-free synthetic routes due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitroalkanes, 3-oxetanone, hydroxylamine, and triethylamine . Reaction conditions often involve heating, microwave assistance, and the use of catalysts or metal-free approaches .
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted isoxazoles .
Scientific Research Applications
5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s diverse biological activities make it a valuable target for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime involves its interaction with various molecular targets and pathways. Isoxazole derivatives can modulate the activity of enzymes, receptors, and ion channels, leading to their therapeutic effects . For example, some isoxazole compounds act as inhibitors of specific enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(Hydroxymethyl)isoxazole-3-carbaldehyde oxime include other isoxazole derivatives, such as 3,4,5-trisubstituted isoxazoles, 3,5-disubstituted isoxazoles, and iodoisoxazoles .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxymethyl and oxime functional groups. These functional groups impart distinct chemical reactivity and biological activity to the compound, making it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C5H6N2O3 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C5H6N2O3/c8-3-5-1-4(2-6-9)7-10-5/h1-2,8-9H,3H2/b6-2+ |
InChI Key |
COCWBBMBZBAYBO-QHHAFSJGSA-N |
Isomeric SMILES |
C1=C(ON=C1/C=N/O)CO |
Canonical SMILES |
C1=C(ON=C1C=NO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.